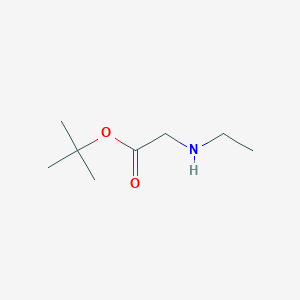

tert-Butyl 2-(ethylamino)acetate

説明

“tert-Butyl 2-(ethylamino)acetate” is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of tert-butyl esters, such as tert-Butyl 2-(ethylamino)acetate, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . Another method involves the additive reaction of acetic acid with isobutene .Molecular Structure Analysis

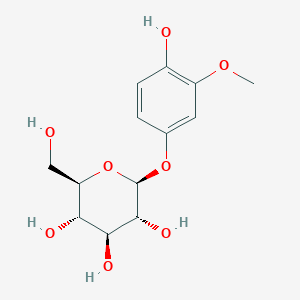

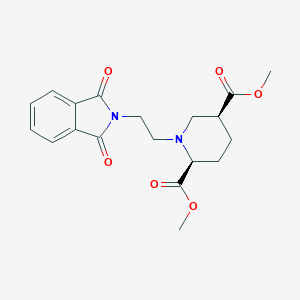

The molecular structure of “tert-Butyl 2-(ethylamino)acetate” consists of a tert-butyl group, an ethylamino group, and an acetate group .Physical And Chemical Properties Analysis

“tert-Butyl 2-(ethylamino)acetate” is a liquid at room temperature . It has a molecular weight of 159.23 g/mol .科学的研究の応用

Synthesis of tert-butyl acetate

“tert-Butyl 2-(ethylamino)acetate” can be used in the synthesis of tert-butyl acetate via an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate (TBAC) is linearly correlated with the ratio of Brönsted and Lewis acid amounts .

Solvent for various products

Tert-butyl acetate (TBAC), which can be synthesized using “tert-Butyl 2-(ethylamino)acetate”, is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents . It is a unique non-hazardous air pollutant (HAP), volatile organic compounds (VOC)-exempt organic solvent with negligible photochemical reactivity .

Conversion of aromatic nitriles

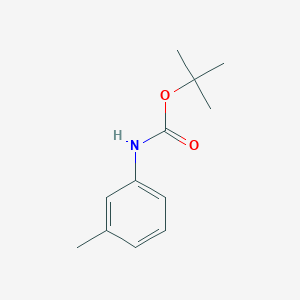

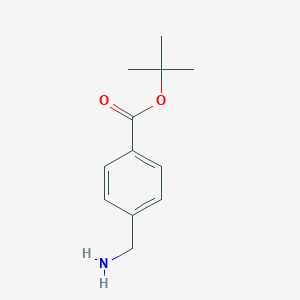

“tert-Butyl 2-(ethylamino)acetate” can be used to convert aromatic nitriles to the corresponding N-tert-butylamides, catalyzed by sulfuric acid .

Safety and Hazards

特性

IUPAC Name |

tert-butyl 2-(ethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-9-6-7(10)11-8(2,3)4/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMGKVKXBGFCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573183 | |

| Record name | tert-Butyl N-ethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(ethylamino)acetate | |

CAS RN |

172317-17-8 | |

| Record name | tert-Butyl N-ethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)